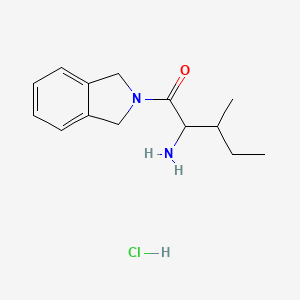
Ile-isoindoline hydrochloride salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ile-isoindoline hydrochloride salt is a chemical compound characterized by the presence of an isoindoline core structure. Isoindoline is a fully reduced member of the isoindole family, consisting of a fused benzopyrrole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Ile-isoindoline hydrochloride salt, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines). This reaction typically occurs under hydrogenolysis conditions at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions: Ile-isoindoline hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline structures.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the isoindoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, such as isoindolinones and substituted isoindolines .
Wissenschaftliche Forschungsanwendungen
Ile-isoindoline hydrochloride salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Isoindoline derivatives have shown promise as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Ile-isoindoline hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can form covalent DNA adducts through metabolic reduction and cyclization, leading to DNA damage. This mechanism is believed to be responsible for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Isoindolinone: A related compound with an oxidized isoindoline core.
Indole: A structurally similar compound with a fused benzopyrrole ring system.
Phthalimide: An isoindoline derivative with additional oxygen atoms
Uniqueness: Ile-isoindoline hydrochloride salt is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C14H21ClN2O |
|---|---|
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H |
InChI-Schlüssel |
WKUCMHGVDQUBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)




![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)


